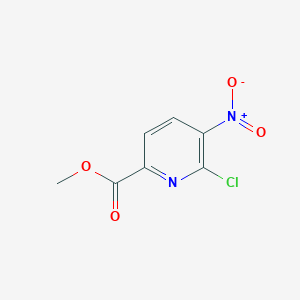

Methyl 6-chloro-5-nitropicolinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAHCGFYRJZAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-09-6 | |

| Record name | methyl 6-chloro-5-nitropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-nitropicolinate

Executive Summary: Methyl 6-chloro-5-nitropicolinate (CAS No. 59237-53-5) is a pivotal chemical intermediate in the pharmaceutical industry, serving as a versatile building block for the synthesis of a range of active pharmaceutical ingredients (APIs), including PARP inhibitors and anticoccidial agents.[1] This guide provides a comprehensive technical overview for its synthesis, targeting researchers and drug development professionals. We will explore two primary, field-proven synthetic pathways, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations necessary for successful and safe execution. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process.

Introduction & Strategic Overview

Chemical Profile

This compound is a substituted pyridine derivative with the following core attributes:

-

IUPAC Name: methyl 6-chloro-5-nitropyridine-3-carboxylate[2]

-

Appearance: Pale yellow solid

-

Melting Point: 76 °C[3]

Its structure, featuring an electron-deficient pyridine ring substituted with an ester, a nitro group, and a chlorine atom, provides multiple reactive sites for further chemical elaboration, making it a valuable synthon in complex molecule assembly.

Significance in Medicinal Chemistry

The utility of this compound lies in its role as a precursor for more complex molecules. It is a key intermediate in the synthesis of various pharmaceutical compounds and is particularly noted for its application in developing drugs for atherosclerosis and as an immunomodulator.[1] The strategic placement of the nitro and chloro groups allows for selective transformations, such as nucleophilic aromatic substitution of the chlorine and reduction of the nitro group to an amine, enabling the construction of diverse molecular scaffolds.

Retrosynthetic Analysis & Chosen Pathways

Two primary synthetic strategies are prevalent for the preparation of this compound.

-

Pathway I: Chlorination and Esterification. This route commences with a pre-functionalized pyridine ring, specifically 5-nitro-6-hydroxynicotinic acid. It involves a robust, one-pot or sequential transformation of the hydroxyl and carboxylic acid moieties.

-

Pathway II: Electrophilic Nitration. This classic approach involves the direct nitration of a less substituted precursor, methyl 6-chloronicotinate. This pathway relies on the principles of electrophilic aromatic substitution on a heteroaromatic system.

This guide will detail both pathways, providing the necessary procedural and mechanistic insights for their practical implementation.

Synthesis Pathway I: From 5-Nitro-6-hydroxynicotinic Acid

This method is an efficient route that leverages a commercially available, pre-nitrated starting material to construct the target molecule in a high-yielding process.

Mechanistic Rationale

The core of this pathway is a dual transformation facilitated by thionyl chloride (SOCl₂). First, the carboxylic acid is converted into a highly reactive acyl chloride intermediate. Simultaneously, the hydroxyl group at the 6-position is substituted with a chlorine atom, a common transformation for pyridinols. The reaction is catalyzed by N,N-Dimethylformamide (DMF). Following the chlorination, the in-situ generated acyl chloride is esterified by the addition of methanol at low temperatures to yield the final product.

Detailed Experimental Protocol

The following protocol is adapted from established procedures.[1]

-

Chlorination: To a solution of 5-nitro-6-hydroxynicotinic acid (1.0 eq.) in thionyl chloride (SOCl₂, 4.7 eq.), add a catalytic amount of N,N-Dimethylformamide (DMF, 0.15 eq.).

-

Heating: Heat the reaction mixture to reflux and maintain for 8 hours. The progress can be monitored by TLC or LC-MS.

-

Concentration: Upon completion, concentrate the mixture under vacuum to remove excess SOCl₂.

-

Esterification: Dissolve the resulting residue in dichloromethane (CH₂Cl₂) and cool the solution to -40 °C in a dry ice/acetone bath.

-

Methanol Addition: Slowly add methanol (1.4 eq.) dropwise, ensuring the internal temperature does not exceed -30 °C.[1]

-

Quenching & Work-up: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 1.0 eq.) to neutralize the remaining acid and gradually warm the mixture to room temperature.

-

Extraction: Separate the organic phase.

-

Purification: Concentrate the organic phase under vacuum. Purify the crude product by recrystallization from ethanol to afford pure this compound.[1] A reported yield for this process is approximately 90%.[1]

Process Parameters & Optimization

| Parameter | Reagent/Condition | Molar Equivalent | Rationale |

| Starting Material | 5-Nitro-6-hydroxynicotinic acid | 1.0 | The foundational pyridine scaffold. |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | 4.7 | Acts as both reagent and solvent for chlorination. |

| Catalyst | DMF | 0.15 | Catalyzes the formation of the acyl chloride. |

| Esterifying Agent | Methanol | 1.4 | Provides the methyl group for the ester. |

| Temperature (Chlorination) | Reflux | N/A | Provides activation energy for the reaction. |

| Temperature (Esterification) | -40 °C to -30 °C | N/A | Controls the exothermic reaction of the acyl chloride. |

| Quenching Agent | aq. NaHCO₃ | 1.0 | Neutralizes excess acid for a safe work-up. |

Experimental Workflow Diagram

Caption: Workflow for Pathway I via chlorination/esterification.

Synthesis Pathway II: Electrophilic Nitration of Methyl 6-chloronicotinate

This pathway is a quintessential example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. It is advantageous if the starting material, methyl 6-chloronicotinate, is more readily accessible or cost-effective than the starting material for Pathway I.

Mechanistic Rationale

The key to this reaction is the generation of the potent electrophile, the nitronium ion (NO₂⁺). This is achieved by reacting concentrated nitric acid with concentrated sulfuric acid.[4] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-deficient pyridine ring of methyl 6-chloronicotinate then attacks this electrophile. The ester and chloro groups are deactivating and meta-directing; however, in pyridine chemistry, the position of substitution is also heavily influenced by the ring nitrogen. The nitration occurs at the 5-position, which is meta to the ester and ortho to the chlorine, a position least deactivated by the electron-withdrawing groups and the pyridine nitrogen.

Detailed Experimental Protocol

This protocol is based on standard nitration procedures for deactivated aromatic systems.[4]

-

Acid Mixture Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, ~3.0 eq.) and cool to 0 °C in an ice bath.

-

Nitrating Agent Addition: Slowly add fuming nitric acid (HNO₃, ~1.5 eq.) to the sulfuric acid while maintaining the temperature at or below 10 °C.

-

Substrate Addition: Dissolve methyl 6-chloronicotinate (1.0 eq.) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture, ensuring the temperature remains below 15 °C.

-

Reaction: Stir the mixture at a low temperature (e.g., 0-10 °C) for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation & Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper, followed by a wash with a small amount of cold ethanol.

-

Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to obtain the pure compound.

Process Parameters & Optimization

| Parameter | Reagent/Condition | Molar Equivalent | Rationale |

| Starting Material | Methyl 6-chloronicotinate | 1.0 | Substrate for nitration. |

| Nitrating Agent | Fuming Nitric Acid (HNO₃) | ~1.5 | Source of the nitro group. |

| Catalyst/Solvent | Conc. Sulfuric Acid (H₂SO₄) | ~3.0 | Generates NO₂⁺ and acts as a solvent. |

| Temperature (Reaction) | 0 °C to Room Temp | N/A | Controls the highly exothermic reaction and prevents over-nitration. |

| Quenching Medium | Crushed Ice | N/A | Safely stops the reaction and precipitates the product. |

Experimental Workflow Diagram

Caption: Workflow for Pathway II via electrophilic nitration.

Critical Safety Protocols & Hazard Management

The synthesis of this compound involves hazardous materials and reactions that demand strict adherence to safety protocols.

Reagent-Specific Hazards

-

Nitric Acid (especially fuming): A powerful oxidizer and extremely corrosive.[5] It can cause severe skin and eye burns, and its vapors are toxic upon inhalation.[5][6] It reacts violently with organic materials, reducing agents, and bases.[6][7]

-

Sulfuric Acid: Highly corrosive and causes severe burns. It is a strong dehydrating agent and reacts exothermically with water.[8]

-

Thionyl Chloride: Corrosive and toxic. Reacts with water to release harmful HCl and SO₂ gases.

Engineering Controls

-

Chemical Fume Hood: All operations involving fuming nitric acid, sulfuric acid, and thionyl chloride must be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes.[9][10]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[9]

-

Ventilation: Ensure the laboratory is well-ventilated.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling concentrated acids.[9]

-

Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton® for concentrated nitric acid; nitrile may be insufficient).[10][11] Always inspect gloves before use.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe, chemical-resistant shoes are required.[8][10]

Spill & Emergency Procedures

-

Acid Spills: For small spills, neutralize carefully with a suitable agent like sodium carbonate or sodium bicarbonate, and absorb with an inert material like sand.[7] For large spills, evacuate the area and contact emergency personnel.

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[5][11] Remove contaminated clothing while flushing.

Product Characterization & Quality Control

Purification Strategy

Recrystallization is the primary method for purifying the final product. Ethanol is a cited solvent for Pathway I, effectively removing impurities.[1] For Pathway II, a solvent system such as ethanol or an ethyl acetate/hexane mixture can be used, depending on the impurity profile. The goal is to obtain a pale yellow, crystalline solid.

Analytical Methods

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Melting Point: The measured melting point should be sharp and consistent with the literature value of 76 °C.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic shifts and coupling patterns for the aromatic protons and the methyl ester group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (216.58 g/mol ) and provide fragmentation patterns consistent with the structure.[2]

Conclusion

This guide has detailed two robust and scientifically-grounded pathways for the synthesis of this compound. Pathway I, starting from 5-nitro-6-hydroxynicotinic acid, offers a high-yielding and direct route. Pathway II, via the nitration of methyl 6-chloronicotinate, is a classic alternative that relies on fundamental principles of electrophilic substitution. The choice between these pathways will depend on starting material availability, cost, and scale. For both methods, a rigorous and unwavering commitment to safety is paramount due to the hazardous nature of the reagents involved. Proper execution of these protocols, coupled with thorough analytical characterization, will reliably yield this valuable pharmaceutical intermediate.

References

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Methyl 6-chloro-5-nitronicotinate - LookChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chemistry Lab: Nitration of Methyl Benzoate | PDF - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

Nitric Acid Safety. (n.d.). University of California, Santa Barbara. Retrieved January 4, 2026, from [Link]

-

How can I safely handle a concentrated (fuming) nitric acid spill? (2016, November 12). Quora. Retrieved January 4, 2026, from [Link]

-

Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). VelocityEHS. Retrieved January 4, 2026, from [Link]

-

Nitration reaction safety - YouTube. (2024, June 7). Retrieved January 4, 2026, from [Link]

-

Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024, June 24). University of Washington. Retrieved January 4, 2026, from [Link]

-

Standard Operating Procedure - Nitric Acid. (n.d.). University of Washington. Retrieved January 4, 2026, from [Link]

-

Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023, September 14). Westlab. Retrieved January 4, 2026, from [Link]

-

New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 4, 2026, from [Link]

-

Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. scribd.com [scribd.com]

- 5. ehs.com [ehs.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 8. westlab.com.au [westlab.com.au]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. nj.gov [nj.gov]

CAS number 59237-53-5 chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 6-chloro-5-nitronicotinate (CAS: 59237-53-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-nitronicotinate (CAS No. 59237-53-5), a pivotal building block in modern medicinal chemistry. The document delineates its fundamental chemical and physical properties, outlines a validated synthetic route, explores its reactivity, and details its significant applications in the synthesis of pharmacologically active compounds. Emphasis is placed on the practical considerations for its handling, storage, and use in a laboratory setting, underpinned by authoritative safety data. This guide is intended to serve as a critical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and actionable insights.

Core Chemical Identity and Properties

Methyl 6-chloro-5-nitronicotinate is a substituted pyridine derivative characterized by the presence of a chloro, a nitro, and a methyl ester group on the pyridine ring. These functional groups impart a unique reactivity profile, making it a versatile intermediate in organic synthesis.

Its formal IUPAC name is methyl 6-chloro-5-nitropyridine-3-carboxylate.[][2][3] The compound is also known by several synonyms, including 6-Chloro-5-nitro-3-pyridinecarboxylic acid methyl ester and NSC 405361.[4][5][6]

Physicochemical Data Summary

The key physical and chemical properties of Methyl 6-chloro-5-nitronicotinate are summarized in the table below for quick reference. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 59237-53-5 | [4][7][8] |

| Molecular Formula | C₇H₅ClN₂O₄ | [4][7][9] |

| Molecular Weight | 216.58 g/mol | [4][5][10] |

| Appearance | Off-white to grey solid | [4] |

| Melting Point | 76 °C | [4][11][12] |

| Boiling Point | 317.8 ± 37.0 °C (Predicted) | [4][11] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [4][11] |

| Purity | Typically ≥97-98% | [2][6] |

| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [4][11][13] |

| InChI Key | BRPREIDVQXJOJH-UHFFFAOYSA-N | [2][4][5] |

Molecular Structure

The structure of Methyl 6-chloro-5-nitronicotinate is fundamental to understanding its reactivity. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro substituent for nucleophilic aromatic substitution.

Caption: Chemical structure of Methyl 6-chloro-5-nitronicotinate.

Synthesis and Reactivity Profile

Understanding the synthesis of this key intermediate provides context for its purity and potential trace impurities. Its reactivity is governed by the interplay of its functional groups, which allows for selective transformations.

General Synthetic Pathway

A common laboratory-scale synthesis of Methyl 6-chloro-5-nitronicotinate involves the reaction of 5-nitro-6-hydroxynicotinic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by esterification with methanol.[4]

Experimental Protocol: Synthesis [4]

-

Chlorination/Activation: To a solution of 5-nitro-6-hydroxynicotinic acid (1.0 eq.) in thionyl chloride (SOCl₂, 4.7 eq.), add a catalytic amount of N,N-Dimethylformamide (DMF, 0.15 eq.).

-

Causality: SOCl₂ serves as both the chlorinating agent for the hydroxyl group and the activating agent for the carboxylic acid. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for the conversion of the carboxylic acid to the acyl chloride.

-

-

Reaction: Heat the mixture to reflux for 8 hours. The progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up: After completion, concentrate the reaction mixture under vacuum to remove excess SOCl₂.

-

Esterification: Dissolve the crude residue in a suitable solvent like dichloromethane (CH₂Cl₂) and cool the solution to -40°C.

-

Methanol Addition: Slowly add methanol (1.4 eq.) to the cooled solution, ensuring the internal temperature remains below -30°C.

-

Causality: The low temperature controls the exothermic reaction between the highly reactive acyl chloride and methanol, preventing side reactions.

-

-

Neutralization and Extraction: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 1.0 eq.) and allow the mixture to warm to room temperature. The organic layer is then separated, dried, and concentrated to yield the product.

Caption: General workflow for the synthesis of Methyl 6-chloro-5-nitronicotinate.

Applications in Drug Discovery and Development

Methyl 6-chloro-5-nitronicotinate is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate.[10] Its value lies in its pre-functionalized scaffold, which allows for the efficient construction of more complex molecular architectures.

Key therapeutic areas where this building block is employed include:

-

Oncology: It is used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4]

-

Immunology: Serves as an intermediate for the development of novel immunomodulators.[4]

-

Cardiovascular Disease: It is a precursor for sulfonamide nicotinic acid derivatives being investigated for the treatment of atherosclerosis.[4]

-

Veterinary Medicine: Utilized in the synthesis of anticoccidial agents, which are used to treat parasitic diseases in animals.[][4]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 6-chloro-5-nitronicotinate presents several hazards.[5][7]

-

Hazard Statements:

Recommended Safety Protocols

A self-validating safety system should be in place when working with this chemical.

Protocol: Safe Handling

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[7][12] Emergency eye wash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust.[12] Wash hands and exposed skin thoroughly after handling.[7][9] Do not eat, drink, or smoke in the laboratory.[12]

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[12]

Storage and Stability

The compound is stable under recommended storage conditions.[12]

-

Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at 2-8°C.[4][11][13]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from moisture or air.[4][11][13]

-

Incompatible Materials: Avoid strong oxidizing agents.[12]

References

- Vertex AI Search. (n.d.). CAS 59237-53-5 Methyl 6-Chloro-5-nitronicotinate - Building Block...

- ChemicalBook. (2025). Methyl-6-chloro-5-nitronicotinate | 59237-53-5.

- Guidechem. (n.d.). Methyl-6-chloro-5-nitronicotinate (cas 59237-53-5) SDS/MSDS download.

- ChemicalBook. (2025). Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet.

- ChemScene. (n.d.). Safety Data Sheet - 59237-53-5.

- ChemicalBook. (n.d.). 59237-53-5 | CAS DataBase.

- Synquest Labs. (2016). Methyl 6-chloro-5-nitronicotinate Safety Data Sheet.

- BLD Pharm. (n.d.). 59237-53-5|Methyl 6-chloro-5-nitronicotinate.

- Sigma-Aldrich. (n.d.). Methyl 6-chloro-5-nitronicotinate | 59237-53-5.

- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961.

- ChemScene. (n.d.). 59237-53-5 | 6-Chloro-5-nitronicotinic acid methyl ester.

- Manus Aktteva Biopharma LLP. (n.d.). Methyl 6-chloro-5-nitronicotinate (CAS No.: 59237-53-5).

- P&S Chemicals. (n.d.). Product information, 6-Chloro-5-nitro-nicotinic acid methyl ester.

Sources

- 2. Methyl 6-chloro-5-nitronicotinate | 59237-53-5 [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 5. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]

- 10. manusaktteva.com [manusaktteva.com]

- 11. 59237-53-5 | CAS DataBase [m.chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. 59237-53-5|Methyl 6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Methyl 6-chloro-5-nitropicolinate: Synthesis, Structure, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-nitropicolinate is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its trifunctionalized pyridine ring, featuring a chloro leaving group, an electron-withdrawing nitro group, and a methyl ester, presents a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and reactivity of this compound, with a particular focus on its application in the development of targeted therapeutics such as PARP inhibitors.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name methyl 6-chloro-5-nitropyridine-3-carboxylate, is a crystalline solid at room temperature.[2] The strategic placement of the chloro, nitro, and methyl ester groups on the pyridine core dictates its chemical reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54535-73-8 | PubChem[2] |

| Molecular Formula | C₇H₅ClN₂O₄ | PubChem[2] |

| Molecular Weight | 216.58 g/mol | PubChem[2] |

| Appearance | Crystalline solid | |

| Melting Point | 76 °C | LookChem |

| Boiling Point | 317.8 °C at 760 mmHg | LookChem |

| Density | 1.5 g/cm³ | LookChem |

digraph "Methyl_6_chloro_5_nitropicolinate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; Cl7 [label="Cl", pos="-2.6,-0.7!"]; N8 [label="N", pos="-2.4,-2.8!"]; O9 [label="O", pos="-2.4,-4.0!"]; O10 [label="O", pos="-3.6,-2.1!"]; C11 [label="C", pos="2.4,-2.8!"]; O12 [label="O", pos="2.4,-4.0!"]; O13 [label="O", pos="3.6,-2.1!"]; C14 [label="CH3", pos="4.8,-2.8!"];

// Bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- Cl7; C5 -- N8; N8 -- O9 [style=double]; N8 -- O10; C3 -- C11; C11 -- O12 [style=double]; C11 -- O13; O13 -- C14;

}

Caption: 2D structure of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is not consolidated in a single source, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methyl group of the ester will appear as a singlet in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal, followed by the carbons of the pyridine ring, and finally the methyl carbon of the ester at the most upfield position.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-Cl stretch.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (216.58 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound

A common and efficient method for the synthesis of this compound proceeds from 6-hydroxy-5-nitronicotinic acid. This multi-step process involves the conversion of the carboxylic acid to an acid chloride, followed by esterification.

Experimental Protocol:

A general and effective laboratory-scale synthesis of this compound is as follows:

-

Chlorination: To a solution of 6-hydroxy-5-nitronicotinic acid in a suitable solvent, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the excess thionyl chloride is removed under reduced pressure.

-

Esterification: The resulting crude acid chloride is dissolved in a suitable solvent and cooled. Methanol is then added dropwise to the solution.

-

Purification: The reaction mixture is then subjected to an aqueous work-up, and the product is purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 6-position, where the chloro group serves as an excellent leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction on this compound involves the initial attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride ion restores the aromaticity and yields the substituted product.

The regioselectivity of the nucleophilic attack is primarily directed to the 6-position due to the strong electron-withdrawing effect of the para-oriented nitro group, which stabilizes the Meisenheimer intermediate through resonance.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[1] These drugs are particularly effective in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.

While specific, detailed synthetic routes from this compound to commercial PARP inhibitors in peer-reviewed literature are proprietary, the general synthetic strategy involves the displacement of the chloro group with a suitable amine-containing fragment. This key SNAr reaction forms a crucial C-N bond in the final drug molecule.

Caption: General workflow for the synthesis of PARP inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, makes it an ideal starting material for the synthesis of complex, biologically active molecules. The continued exploration of its chemistry is expected to lead to the development of novel therapeutics for a range of diseases.

References

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Profile of Methyl 6-chloro-5-nitropicolinate: A Technical Guide for Researchers

Introduction

The structural integrity of synthetic intermediates is a critical determinant of success in multi-step organic synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these molecules. This guide will detail the theoretical underpinnings for the expected spectral features of Methyl 6-chloro-5-nitropicolinate, providing a reliable framework for its identification and quality assessment.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted with a chloro group at the 6-position, a nitro group at the 5-position, and a methyl ester at the 2-position. This unique arrangement of electron-withdrawing groups and the ester functionality dictates its chemical reactivity and, consequently, its spectroscopic signature.

Molecular Formula: C₇H₅ClN₂O₄ Molecular Weight: 216.58 g/mol CAS Number: 1803583-09-6

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles: Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, such as the chloro and nitro groups on the pyridine ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Spectrum:

For this compound, we anticipate two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 | 8.2 - 8.4 | Doublet | 1H | This proton is situated between the electron-withdrawing ester and nitro groups, leading to significant deshielding. It will be split by the adjacent H-4 proton. |

| H-4 | 7.9 - 8.1 | Doublet | 1H | This proton is adjacent to the nitro group and will be deshielded, though likely to a lesser extent than H-3. It will be split by the adjacent H-3 proton. |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H | The methyl protons of the ester group are in a relatively shielded environment and will appear as a singlet as there are no adjacent protons. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.

-

Data Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Incorporate a relaxation delay of 1-2 seconds between scans to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles: Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment and hybridization state. Carbons attached to electronegative atoms or involved in multiple bonds are typically found downfield.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to each of the unique carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 163 - 166 | The carbonyl carbon of the ester group is highly deshielded and appears furthest downfield. |

| C-6 | 152 - 155 | This carbon is attached to the electronegative chlorine atom and the ring nitrogen, causing a significant downfield shift. |

| C-2 | 148 - 151 | This carbon is attached to the ester group and the ring nitrogen, leading to deshielding. |

| C-5 | 145 - 148 | The carbon bearing the nitro group will be strongly deshielded. |

| C-3 | 125 - 128 | This aromatic carbon is influenced by the adjacent ester and nitro groups. |

| C-4 | 122 - 125 | This aromatic carbon is adjacent to the nitro group. |

| -OCH₃ | 52 - 55 | The methyl carbon of the ester group is the most shielded carbon and will appear furthest upfield. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer, equipped with a broadband probe.

-

Data Acquisition:

-

Employ proton decoupling to simplify the spectrum to a series of singlets.

-

Set a wider spectral width (e.g., 0-220 ppm) to encompass all expected carbon signals.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Predicted IR Absorption Bands:

The IR spectrum of this compound will be characterized by the stretching vibrations of the C=O, C=N, C=C, and N-O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ester) | 1720 - 1740 | Strong | Characteristic absorption for the carbonyl group of an ester. |

| C=N/C=C Stretch (Aromatic Ring) | 1580 - 1620 | Medium-Strong | Typical for the stretching vibrations of the pyridine ring. |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | Characteristic for the nitro group. |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong | Characteristic for the nitro group. |

| C-O Stretch (Ester) | 1200 - 1300 | Strong | Associated with the ester functionality. |

| C-Cl Stretch | 700 - 800 | Medium | The carbon-chlorine stretching vibration. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR-IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum:

The mass spectrum of this compound will provide crucial information for confirming its molecular weight and identity.

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 216/218 | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| [M-OCH₃]⁺ | 185/187 | Loss of the methoxy group from the ester. |

| [M-NO₂]⁺ | 170/172 | Loss of the nitro group. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.

-

Analyze the fragmentation pattern to gain further structural information.

-

For HRMS data, calculate the elemental composition to confirm the molecular formula.

-

Visualizing Spectroscopic Relationships

To better illustrate the connections between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Molecular Structure and NMR Assignments

Caption: Predicted NMR assignments for this compound.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of a synthetic compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. Adherence to these guidelines will empower scientists in the pharmaceutical and chemical industries to advance their research with a high degree of confidence in the quality of their materials.

References

Due to the predictive nature of this guide, direct literature references for the experimental spectra of this compound are not available. The principles and data presented are based on established knowledge in the field of organic spectroscopy. For foundational information, please refer to standard spectroscopy textbooks and databases.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

In-depth Technical Guide: Purity Analysis of Methyl 6-chloro-5-nitropicolinate

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate process of drug development and manufacturing, the quality of each component is a critical determinant of the final product's safety and efficacy. Methyl 6-chloro-5-nitropicolinate stands as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure provides a versatile scaffold for building more complex, biologically active molecules. Consequently, ensuring the purity of this starting material is not merely a quality control measure; it is a fundamental necessity. Impurities, even in trace amounts, can carry through the synthetic pathway, potentially leading to undesired side reactions, lower yields, and the formation of toxic byproducts in the final drug substance.[2] This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on establishing and executing a robust purity analysis of this compound.

Part 1: Foundational Analytical Strategies

A multi-pronged analytical approach is essential for a thorough purity assessment of this compound. The selection of techniques should be guided by the physicochemical properties of the analyte and its potential impurities.

The Central Role of High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally sensitive compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis.[3] A well-developed reversed-phase HPLC (RP-HPLC) method is capable of separating the main component from a wide range of potential impurities with high resolution and sensitivity.

Causality Behind Experimental Choices in HPLC Method Development:

-

Column Chemistry: A C18 (octadecylsilyl) stationary phase is typically the first choice due to its versatility in retaining moderately polar to non-polar compounds through hydrophobic interactions. The end-capping of the silica support is a critical factor in minimizing peak tailing for basic compounds.

-

Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic modifier (commonly acetonitrile or methanol), is manipulated to achieve optimal separation. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute strongly retained impurities while maintaining good resolution for early-eluting peaks. The use of a buffer, such as phosphate or acetate, helps to control the pH and ensure consistent retention times and peak shapes.

-

Detection: Given the aromatic and nitro-substituted nature of this compound, UV detection is highly effective. A photodiode array (PDA) detector is particularly advantageous as it provides spectral data for each peak, which can be invaluable for peak tracking during method development and for assessing peak purity.

Table 1: Illustrative HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good resolving power for complex samples. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of acidic and basic analytes, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |

| Gradient Elution | 30% B to 90% B over 20 min | Ensures the elution of both polar and non-polar impurities within a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temperature | 30 °C | Maintains consistent retention times and can improve peak shape. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte and many potential impurities. |

| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |

| Sample Preparation | 1 mg/mL in Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |

Gas Chromatography (GC) for Volatile Impurities

The synthesis of this compound may involve the use of various organic solvents.[1] Residual amounts of these solvents can remain in the final product and must be controlled. Gas Chromatography (GC) is the gold standard for the analysis of such volatile organic impurities.[3][4]

Key Considerations for GC Analysis:

-

Sample Introduction: Static headspace sampling is the preferred technique for residual solvent analysis in pharmaceutical intermediates.[4][5] This involves heating the sample in a sealed vial to partition the volatile solvents into the gas phase (headspace), which is then injected into the GC. This prevents contamination of the GC system with the non-volatile sample matrix.

-

Column Selection: A capillary column with a stationary phase designed for separating a wide range of solvents, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624), is often employed.

-

Detection: A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to a broad range of organic compounds and its robust nature.[6]

Part 2: Impurity Profiling and Structural Elucidation

A comprehensive purity analysis extends beyond simply quantifying the main component; it requires the identification and characterization of impurities.[7]

The Power of Hyphenated Techniques: LC-MS and GC-MS

Mass Spectrometry (MS) coupled with a chromatographic inlet (LC-MS or GC-MS) is an indispensable tool for impurity identification.[8][9][10]

-

LC-MS: For non-volatile impurities separated by HPLC, LC-MS provides molecular weight information for each component.[11] Tandem MS (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their identification.[9]

-

GC-MS: For volatile impurities, GC-MS provides both retention time data and a mass spectrum, which can often be matched against a library for positive identification.

Definitive Structural Information with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules.[12][13][14][15][16] While not typically a routine quality control technique for trace impurities, it is invaluable for characterizing unknown impurities that are isolated or synthesized. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.[12]

Workflow for Impurity Identification and Characterization:

Caption: A logical workflow for the detection, identification, and structural elucidation of impurities.

Part 3: Method Validation - The Hallmark of a Self-Validating System

An analytical method is only as reliable as its validation. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[17] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a framework for the validation of analytical procedures.[18][19][20][21][22][23]

The Pillars of Analytical Method Validation:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a specified range. This is determined by analyzing a series of solutions of known concentrations.

-

Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies, where a known amount of analyte is added to a placebo matrix and the recovery is measured.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

-

Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

-

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for the accurate measurement of trace impurities.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This demonstrates the reliability of the method in routine use.

Method Validation Workflow Diagram:

Caption: A flowchart illustrating the key stages of analytical method validation as per ICH guidelines.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multifaceted endeavor that underpins the quality and safety of the final pharmaceutical products. A comprehensive approach, integrating robust chromatographic separation techniques with powerful spectroscopic identification methods, is essential. Furthermore, the rigorous validation of these analytical procedures in accordance with international guidelines ensures the integrity and reliability of the data generated. By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently assess and control the purity of this critical intermediate, thereby contributing to the development of safe and effective medicines.

References

-

U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

-

gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Royal Society of Chemistry. (2016, May 18). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

-

BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

ResearchGate. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

-

Auriga Research. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

-

Scirp.org. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]

-

Research and Reviews. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

-

ResearchGate. (2025, August 6). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

-

Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

Techender. Ensuring Purity: Quality Control for Pharmaceutical Intermediates. [Link]

-

alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

-

Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

-

LookChem. Methyl 6-chloro-5-nitronicotinate. [Link]

Sources

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. rroij.com [rroij.com]

- 6. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chimia.ch [chimia.ch]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jchps.com [jchps.com]

- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. researchgate.net [researchgate.net]

- 17. biopharminternational.com [biopharminternational.com]

- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 19. propharmagroup.com [propharmagroup.com]

- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 21. ICH Official web site : ICH [ich.org]

- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 23. starodub.nl [starodub.nl]

Navigating the Solubility Landscape of Methyl 6-chloro-5-nitropicolinate: A Comprehensive Technical Guide for Researchers

Abstract

Methyl 6-chloro-5-nitropicolinate is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its journey from a laboratory reagent to a key component in a final drug product is fundamentally governed by its solubility in various organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data, this guide emphasizes the principles of solubility prediction based on molecular structure, and presents robust, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. Furthermore, this document details a systematic approach to solvent selection for purification by recrystallization, a critical step in ensuring the quality and purity of this vital intermediate.

Introduction: The Significance of Solubility in the Utility of this compound

This compound, with the molecular formula C₇H₅ClN₂O₄, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a substituted pyridine ring, a chloro group, a nitro group, and a methyl ester, imparts a unique combination of reactivity and physicochemical properties. The solubility of this compound is not merely a physical constant; it is a critical parameter that dictates its handling, reaction kinetics, purification efficiency, and ultimately, its viability in a synthetic workflow.

A thorough understanding of its solubility profile in a range of organic solvents enables chemists to:

-

Optimize Reaction Conditions: Selecting a solvent in which reactants are sufficiently soluble is paramount for achieving optimal reaction rates and yields.

-

Develop Efficient Purification Strategies: Recrystallization, a common and effective purification technique for solid compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[1][2]

-

Control Crystallization and Polymorphism: The choice of solvent can significantly influence the crystal habit and polymorphic form of the final solid, which in turn affects its stability, dissolution rate, and bioavailability in a drug formulation.

-

Facilitate Formulation and Drug Delivery: For compounds that may be part of a final dosage form, their solubility characteristics are a primary determinant of their dissolution and absorption in biological systems.

This guide will equip the reader with the foundational knowledge and practical methodologies to navigate the solubility landscape of this compound, ensuring its effective and efficient utilization in research and development.

Predicting Solubility: A Molecular Structure-Based Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is a function of its functional groups and overall molecular structure.[4][5]

Analyzing the Structure of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and contributing to the molecule's overall polarity.

-

Chloro and Nitro Groups: Both the chloro (-Cl) and nitro (-NO₂) groups are strongly electron-withdrawing and polar, significantly increasing the polarity of the molecule.

-

Methyl Ester Group: The ester group (-COOCH₃) is also polar and can act as a hydrogen bond acceptor.[6]

-

Overall Polarity: The combination of these polar functional groups suggests that this compound is a moderately polar molecule.

Based on this structural analysis, we can predict its general solubility behavior in common organic solvents:

-

High Solubility Expected in: Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, and polar protic solvents like methanol and ethanol. The polar functional groups of the solute can interact favorably with the polar functionalities of these solvents.

-

Moderate to Low Solubility Expected in: Nonpolar solvents like toluene and heptane. The significant polarity of this compound will likely lead to poor interactions with these nonpolar hydrocarbon-based solvents.

While these predictions provide a valuable starting point, empirical determination of solubility is essential for obtaining precise quantitative data.

Quantitative Determination of Solubility: Experimental Protocols

The experimental determination of solubility can be broadly categorized into two types: thermodynamic solubility and kinetic solubility.[7][8] Both provide critical, yet distinct, information relevant to different stages of the drug development process.[9]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[10][11] The "gold standard" for its determination is the shake-flask method.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Rationale: Using an excess of the solid ensures that the solvent becomes saturated with the compound, and a solid-liquid equilibrium can be established.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

-

Rationale: Achieving equilibrium is a time-dependent process. Insufficient equilibration time can lead to an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

-

Rationale: It is critical to avoid transferring any solid particles into the sample for analysis, as this will lead to an overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy.[12][13][14]

-

Rationale: HPLC and UV/Vis spectroscopy are highly sensitive and specific methods for quantifying the concentration of organic compounds in solution.[15] A calibration curve prepared with standards of known concentration should be used for accurate quantification.[16]

-

dot

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[17][18] It is often higher than thermodynamic solubility due to the formation of a supersaturated solution.[19] This measurement is particularly useful in early-stage drug discovery for high-throughput screening.[20]

Experimental Protocol: Kinetic Solubility Assay

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

-

Serial Dilution:

-

In a microtiter plate, perform a serial dilution of the DMSO stock solution with the desired aqueous or organic solvent.

-

-

Incubation and Precipitation Monitoring:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Monitor for the formation of a precipitate. This can be done visually or, more quantitatively, using a nephelometer which measures light scattering caused by suspended particles.

-

-

Quantification:

-

The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

-

Purification by Recrystallization: A Practical Application of Solubility Principles

Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on the appropriate selection of a solvent.[21][22] The ideal recrystallization solvent should exhibit the following characteristics:[23][24]

-

The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).

-

Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

-

The solvent should not react with the compound.

-

The solvent should be relatively volatile to allow for easy removal from the purified crystals.

Systematic Approach to Solvent Selection for Recrystallization:

-

Initial Screening:

-

Place a small amount of crude this compound in several test tubes.

-

Add a small volume of different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) to each test tube at room temperature.

-

Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

-

-

Heating and Dissolution:

-

Gently heat the test tubes containing the undissolved solid in a water bath.

-

Add small portions of the hot solvent until the solid just dissolves.

-

A solvent that requires a reasonable volume to dissolve the hot solid is a good candidate. If the solid is insoluble even in the boiling solvent, it is not suitable.

-

-

Cooling and Crystallization:

-

Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. The solvent that yields a good recovery of pure-looking crystals is the most suitable.

-

-

Mixed Solvent Systems:

-

If no single solvent is ideal, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

-

dot

Caption: Decision workflow for recrystallization solvent selection.

Summary of Physicochemical Properties and Qualitative Solubility

| Property | Value / Observation | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | - |

| Molecular Weight | 216.58 g/mol | - |

| Appearance | Solid | - |

| Melting Point | Information not available | - |

| Predicted Water Solubility | Low | Structural Analysis |

| Qualitative Solubility in Methanol | Expected to be Soluble | Structural Analysis |

| Qualitative Solubility in Ethanol | Expected to be Soluble | Structural Analysis |

| Qualitative Solubility in Acetone | Expected to be Soluble | Structural Analysis |

| Qualitative Solubility in Ethyl Acetate | Expected to be Soluble | Structural Analysis |

| Qualitative Solubility in Dichloromethane | Expected to be Soluble | Structural Analysis |

| Qualitative Solubility in Toluene | Expected to be Sparingly Soluble to Insoluble | Structural Analysis |

| Qualitative Solubility in Heptane | Expected to be Insoluble | Structural Analysis |

Conclusion

The solubility of this compound is a cornerstone of its practical application in synthetic chemistry and drug development. While quantitative solubility data remains to be extensively documented, a robust understanding of its solubility can be achieved through the predictive power of its molecular structure and the application of standardized experimental methodologies. This guide has provided a comprehensive framework for researchers to predict, determine, and manipulate the solubility of this important compound. The detailed protocols for thermodynamic and kinetic solubility determination offer a clear path for generating reliable and reproducible data, while the systematic approach to recrystallization solvent selection empowers chemists to achieve high purity in their synthetic endeavors. By applying the principles and techniques outlined herein, scientists can unlock the full potential of this compound in their research and development activities.

References

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

- Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429–434.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of computer-aided molecular design, 28(7), 711–733.

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

-

Chemistry For Everyone. (2023, May 28). How Do Functional Groups Affect Physical Properties? [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

-

EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

-

Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-